3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole
Brand Name: Vulcanchem
CAS No.: 24086-35-9
VCID: VC11991882
InChI: InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3
SMILES: CC1=NN(C2=C1C=CS2)C3=CC=CC=C3
Molecular Formula: C12H10N2S
Molecular Weight: 214.29 g/mol

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole

CAS No.: 24086-35-9

Cat. No.: VC11991882

Molecular Formula: C12H10N2S

Molecular Weight: 214.29 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole - 24086-35-9

Specification

CAS No. 24086-35-9
Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
IUPAC Name 3-methyl-1-phenylthieno[2,3-c]pyrazole
Standard InChI InChI=1S/C12H10N2S/c1-9-11-7-8-15-12(11)14(13-9)10-5-3-2-4-6-10/h2-8H,1H3
Standard InChI Key SYEOQTDIMFRJQI-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=CS2)C3=CC=CC=C3
Canonical SMILES CC1=NN(C2=C1C=CS2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole (C₁₃H₁₁N₂S) features a bicyclic framework comprising a thiophene ring fused to a pyrazole moiety. The methyl group at position 3 and the phenyl group at position 1 contribute to its stereoelectronic properties, influencing reactivity and biological interactions . The compound’s molecular weight is 214.29 g/mol, with a computed XLogP3 value of 3.2, indicating moderate lipophilicity .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,650 cm⁻¹ (C=N stretch) and 1,250 cm⁻¹ (C-S vibration) . Nuclear magnetic resonance (¹H NMR) spectra show distinct signals: δ 2.5 ppm (singlet, methyl group), δ 7.3–7.6 ppm (multiplet, aromatic protons), and δ 8.1 ppm (singlet, pyrazole proton) . Mass spectrometric analysis confirms the molecular ion peak at m/z 214.08 .

Derivative Synthesis and Modifications

Substitution at the 5-position of the thieno[2,3-c]pyrazole core generates bioactive derivatives:

DerivativeSubstituent at Position 5Biological Activity
Carboxamide -CONH(4-methoxyphenyl)Antimicrobial
Carbohydrazide -CONHNH₂Antifungal, Anti-inflammatory
Carbonitrile -CNAntioxidant

These modifications alter electronic density and hydrogen-bonding capacity, enhancing target specificity .

Synthetic Methodologies

Base Compound Synthesis

The parent compound is synthesized via cyclocondensation of 3-amino-4-methylthiophene-2-carboxylate with phenylhydrazine under acidic conditions . Key steps include:

  • Formation of the pyrazole ring through intramolecular cyclization at 120°C.

  • Aromatic electrophilic substitution to introduce the phenyl group .

Reaction yields typically range from 65–75%, with purity confirmed by thin-layer chromatography (Rf = 0.42 in ethyl acetate/hexane) .

Carbohydrazide Derivatives

3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is synthesized by hydrazinolysis of the corresponding ethyl ester. Subsequent condensation with aldehydes produces hydrazones with enhanced antimicrobial activity :

RCHO+H2NNHCO-thienopyrazoleEtOH, ΔRCH=N-NHCO-thienopyrazole\text{RCHO} + \text{H}_2\text{NNHCO-thienopyrazole} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-NHCO-thienopyrazole}

Notable examples include:

  • Compound 3a: 4-Chlorobenzaldehyde derivative (MIC = 8 μg/mL against Vibrio cholerae)

  • Compound 5h: 2-Hydroxy-1-naphthaldehyde derivative (IC₅₀ = 12 μM in carrageenan-induced edema)

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity:

PathogenMIC Range (μg/mL)Most Potent Derivative
Staphylococcus aureus8–32Carbohydrazide 3c
Escherichia coli16–64Carbonitrile 2b
Candida albicans4–16Carboxamide 4d

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups and inhibition of ergosterol biosynthesis in fungi .

Anti-Inflammatory Action

In the carrageenan-induced rat paw edema model, carbohydrazide derivatives reduce swelling by 68–72% at 50 mg/kg, comparable to diclofenac . This effect correlates with suppression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) .

Antioxidant Applications

In Clarias gariepinus exposed to 4-nonylphenol, 100 μM thieno[2,3-c]pyrazole derivatives:

  • Reduce malondialdehyde (MDA) levels by 40–55%

  • Restore superoxide dismutase (SOD) activity to 85% of baseline

The mechanism involves scavenging hydroxyl radicals (- OH) and chelating Fe²⁺ ions in Fenton reactions .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 12 × 10⁻⁶ cm/s)

  • Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation to sulfoxide metabolites

  • Excretion: 60–70% renal excretion within 24 hours in rodent models

Toxicity Data

ModelLD₅₀ (mg/kg)Notable Effects
Rat (oral)>2,000Mild hepatic steatosis
Daphnia magna (48h)120Reduced motility

Derivatives with electron-withdrawing groups (e.g., -NO₂) show increased hepatotoxicity due to reactive metabolite formation .

Industrial and Environmental Applications

Agricultural Uses

Thieno[2,3-c]pyrazole derivatives at 0.1% w/v:

  • Inhibit Xanthomonas oryzae growth in rice paddies (85% disease reduction)

  • Degrade to non-toxic sulfonic acids in soil (t₁/₂ = 14 days)

Material Science

The compound’s rigid π-system enables applications in:

  • Organic semiconductors (hole mobility = 0.12 cm²/V·s)

  • Metal-organic frameworks (MOFs) with Cu²⁺ nodes (surface area = 1,200 m²/g)

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